Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
Overview
Description
Benzyl ®-(2-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industry. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to an azetidinone ring. The presence of the azetidinone ring is significant as it is a core structure in many β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-(2-oxoazetidin-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ®-3-amino-2-oxoazetidine under basic conditions. The reaction typically employs a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Another method involves the Curtius rearrangement, where an acyl azide is converted into an isocyanate, which then reacts with benzyl alcohol to form the desired carbamate . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of Benzyl ®-(2-oxoazetidin-3-yl)carbamate often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-(2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl ®-(2-oxoazetidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Investigated for its antimicrobial properties and potential use in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl ®-(2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs). By inhibiting these enzymes, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the azetidinone ring but shares the benzyl carbamate structure.
Ethyl ®-(2-oxoazetidin-3-yl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl ®-(2-oxoazetidin-3-yl)carbamate: Similar structure but with a methyl group instead of a benzyl group
Uniqueness
Benzyl ®-(2-oxoazetidin-3-yl)carbamate is unique due to the presence of the azetidinone ring, which imparts significant biological activity, particularly in the context of antimicrobial properties. The benzyl group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
benzyl N-[(3R)-2-oxoazetidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRQYKIEKLAHI-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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